molecular formula C11H14Cl3N B1370459 4-(2,6-Dichlorophenyl)piperidine hydrochloride CAS No. 371981-23-6

4-(2,6-Dichlorophenyl)piperidine hydrochloride

Cat. No.: B1370459
CAS No.: 371981-23-6
M. Wt: 266.6 g/mol
InChI Key: LOVCXVNCDVRFCJ-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl3N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)piperidine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichlorophenyl)piperidine
  • 2,6-Dichlorobenzyl chloride
  • Piperidine derivatives

Uniqueness

4-(2,6-Dichlorophenyl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its dichlorophenyl group and piperidine ring make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-(2,6-dichlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCXVNCDVRFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371981-23-6
Record name Piperidine, 4-(2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371981-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

9.0 g (34.9 mmol) of 4-(2,6-dichloro-phenyl)-piperidine-2,6-dione were dissolved in 150 mL of dry THF under a nitrogen atmosphere. The resulting solution was cooled to 0° C. and 35 mL (ca 350 mmol) of borane-methylsulphide complex dissolved in 100 mL of dry THF were added dropwise. The reaction mixture was allowed to warm to room temperature, heated to reflux for 3 h, then cooled to −5° C. and quenched by careful addition of 150 mL of 10% HCl solution. The reaction mixture was subsequently heated to reflux for 3 h, then, after cooling, the volatiles were removed in vacuo. The residue was taken up in water, basified with 2 N NaOH solution and extracted with AcOEt The organic phase was dried and the solvent was removed in vacuo. The resulting oil was taken up in CH2Cl2, brought to acidic pH with Et2O/HCl and the solvent was removed in vacuo. The resulting solid was triturated with Et2O, filtered and dried, yielding 7.1 g of the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 3
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 4
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 5
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 6
4-(2,6-Dichlorophenyl)piperidine hydrochloride

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